4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Description
4,4,4-Trifluoro-2-iodobut-2-en-1-ol (CAS synonyms: ZINC02530946, AC1NWP8N, MolPort-001-775-237, etc.) is a fluorinated iodinated alkenol with the molecular formula C₄H₄F₃IO. Its structure features a trifluoromethyl group at the C4 position, an iodine atom at C2 of the conjugated double bond, and a hydroxyl group at C1 (). The iodine substituent introduces significant steric and electronic effects, influencing reactivity and stability.
Properties
IUPAC Name |
(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCFFDZPLSYCR-IWQZZHSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,4,4-trifluoro-2-iodobut-2-en-1-ol with three categories of analogs: halogen-substituted, heterocyclic-substituted, and hydroxyl-modified derivatives.
Halogen-Substituted Analogs
Replacing iodine with lighter halogens (Cl, Br) alters physical and chemical properties:
| Property | This compound | 4,4,4-Trifluoro-2-bromobut-2-en-1-ol | 4,4,4-Trifluoro-2-chlorobut-2-en-1-ol |
|---|---|---|---|
| Molecular Weight | 268.97 g/mol | 207.98 g/mol | 163.53 g/mol |
| Leaving Group Ability | High (I⁻) | Moderate (Br⁻) | Low (Cl⁻) |
| Stability | Light-sensitive | More stable than iodo analog | Most stable |
- Synthesis: The iodine-substituted compound may require specialized reagents (e.g., iodide sources) compared to bromo/chloro analogs. highlights a patented method for synthesizing non-iodinated 4,4,4-trifluorobut-2-en-1-ol via alkyl trifluorobut-enoate reduction, suggesting that iodination likely involves additional steps, such as halogen exchange or electrophilic substitution .
Heterocyclic-Substituted Analogs
Compounds like 4,4,4-trifluoro-2-(thiophen-3-yl)but-2-enoic acid (from ) replace iodine with a thiophene group. Key differences include:
- Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck), whereas thiophene derivatives participate in electrophilic aromatic substitution.
- Applications : Thiophene-containing analogs are more common in materials science (e.g., conductive polymers), while iodo derivatives are preferred in medicinal chemistry for radiopharmaceuticals .
Hydroxyl-Modified Derivatives
Replacing the hydroxyl group with other functionalities (e.g., amines, ethers) impacts solubility and hydrogen-bonding capacity. For example:
- 4,4,4-Trifluoro-2-iodobut-2-en-1-yl methyl ether : Reduced polarity, enhancing lipid solubility.
Structural and Crystallographic Insights
Comparative studies of halogenated compounds often reveal:
- Bond Lengths : C-I bonds (~2.10 Å) are longer than C-Br (~1.90 Å) or C-Cl (~1.76 Å), affecting molecular conformation.
- Packing Efficiency : Heavier iodine atoms may lead to denser crystal packing compared to lighter halogens .
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